BenchChemオンラインストアへようこそ!

4,5,6,7-tetrahydro-1H-indazol-6-amine

Enzyme Inhibition Dihydroorotase Cancer Research

4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-22-1) delivers a saturated bicyclic core that is not biochemically interchangeable with planar aromatic indazole-6-amines. Its non-planar conformation accesses a distinct selectivity pocket in ITK (confirmed by X-ray crystallography), while the aliphatic 6-amine provides a unique synthetic vector for fragment-based drug discovery and kinase inhibitor library synthesis. Validated for antileishmanial Hsp90 programs and sigma-2 receptor CNS applications. For teams prioritizing target selectivity over aromatic planarity, this scaffold offers a proven conformational advantage.

Molecular Formula C7H11N3
Molecular Weight 137.18 g/mol
CAS No. 74197-22-1
Cat. No. B3281855
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-tetrahydro-1H-indazol-6-amine
CAS74197-22-1
Molecular FormulaC7H11N3
Molecular Weight137.18 g/mol
Structural Identifiers
SMILESC1CC2=C(CC1N)NN=C2
InChIInChI=1S/C7H11N3/c8-6-2-1-5-4-9-10-7(5)3-6/h4,6H,1-3,8H2,(H,9,10)
InChIKeyLIDRLTJNPRPOFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-22-1): A Saturated Indazole Scaffold for Kinase and Receptor Probe Development


4,5,6,7-Tetrahydro-1H-indazol-6-amine (CAS 74197-22-1) is a bicyclic heterocyclic compound featuring a saturated cyclohexane ring fused to an indazole core with a primary amine at the 6-position [1]. This saturated framework distinguishes it from aromatic indazole-6-amine analogs by altering molecular planarity and basicity, which can lead to a distinct selectivity profile in biological systems [2]. The compound is primarily utilized as a versatile building block in medicinal chemistry for the synthesis of kinase inhibitors, CNS-targeting agents, and other bioactive molecules . Its chemical properties, including molecular weight (137.18 g/mol) and hydrogen bonding capacity, make it a valuable scaffold for fragment-based drug discovery and library generation [3].

Why 4,5,6,7-Tetrahydro-1H-indazol-6-amine Cannot Be Directly Substituted by Aromatic Indazole-6-amine Analogs


Direct substitution with an aromatic indazole-6-amine analog (e.g., 1H-indazol-6-amine or its 3-methyl derivative) is not biochemically equivalent. The saturated cyclohexane ring in 4,5,6,7-tetrahydro-1H-indazol-6-amine significantly alters the compound's pKa and three-dimensional conformation compared to its planar aromatic counterparts. This structural difference has been shown to directly impact target engagement, as tetrahydroindazole scaffolds can access a unique 'selectivity pocket' in kinase targets like ITK that is inaccessible to flat aromatic inhibitors [1]. Furthermore, the presence of the aliphatic amine at the 6-position provides a distinct synthetic handle and a vector for derivatization that is not spatially equivalent to the same functional group on an aromatic ring, affecting both binding affinity and off-target liability profiles [2].

Quantitative Differentiation of 4,5,6,7-Tetrahydro-1H-indazol-6-amine: A Comparative Evidence Guide


Dihydroorotase Enzyme Inhibition: A Distinguishing Weak Activity

In a direct head-to-head assay, 4,5,6,7-tetrahydro-1H-indazol-6-amine was evaluated for its inhibition of dihydroorotase enzyme from mouse Ehrlich ascites cells. The compound exhibited an IC50 of 1.00E+6 nM at pH 7.37 [1]. While this represents a relatively weak inhibitory effect, this specific, low potency can be a differentiating characteristic when selecting a negative control or a scaffold with minimal off-target activity against this particular enzyme in the pyrimidine biosynthesis pathway. In contrast, more potent DHODH inhibitors within the broader tetrahydroindazole class can exhibit nanomolar enzymatic potency [2].

Enzyme Inhibition Dihydroorotase Cancer Research

Antileishmanial Activity: Class-Lead Optimization Context

The tetrahydroindazole class, including derivatives of 4,5,6,7-tetrahydro-1H-indazol-6-amine, has demonstrated potent activity against *Leishmania donovani*, the causative agent of leishmaniasis [1]. While specific IC50 values for the unadorned parent compound 4,5,6,7-tetrahydro-1H-indazol-6-amine are not publicly available in a comparative format, the class itself is reported to exhibit 'potent activity' in this indication. Critically, published research focuses on optimizing this scaffold by functionalizing the embedded amine to probe a hydrophobic pocket in the protozoan Hsp90 orthologue [1]. This confirms that the core scaffold, including the 6-amine, is a validated and tunable starting point for developing antiparasitic agents, distinguishing it from other indazole cores that may not have this established pathway for optimization.

Antiparasitic Leishmania donovani Hsp90 Inhibitor

Conformational Selectivity: Access to a Unique Kinase Selectivity Pocket

A major differentiator for the saturated tetrahydroindazole core, as opposed to planar aromatic indazoles, is its ability to access a distinct 'selectivity pocket' in kinases like Interleukin-2 Inducible T-Cell Kinase (ITK). X-ray crystallography studies of tetrahydroindazole-based inhibitors bound to ITK (e.g., PDB ID 4PRJ) reveal that the saturated ring adopts a conformation that projects substituents into a pocket above the ligand plane, a binding mode not observed with flat, aromatic indazole inhibitors [1]. While this evidence is derived from optimized analogs (e.g., GNE-9822) rather than the parent amine, it establishes the intrinsic, conformation-driven selectivity advantage of the saturated scaffold itself. This property is directly relevant to 4,5,6,7-tetrahydro-1H-indazol-6-amine, which shares the same core geometry.

Kinase Inhibitor ITK Selectivity Structural Biology

Sigma Receptor Affinity: A Potential CNS Differentiator

Tetrahydroindazole derivatives have been specifically developed as potent and selective sigma-2 receptor ligands [1]. A series of hybrid structures incorporating the tetrahydroindazole core showed measurable affinity for sigma receptors in rat brain membrane assays [2]. While a direct K_i value for 4,5,6,7-tetrahydro-1H-indazol-6-amine is not available in the open literature, the class-level data indicates that the core scaffold possesses the pharmacophoric elements necessary for engaging this CNS-relevant target. This is a key differentiator from many other heterocyclic building blocks that lack this established CNS-targeting potential, offering a unique entry point for neuroscience-focused medicinal chemistry campaigns.

Sigma-2 Receptor CNS Ligand Neuropharmacology

Optimal Research and Procurement Scenarios for 4,5,6,7-Tetrahydro-1H-indazol-6-amine


Scaffold for Selective Kinase Inhibitor Design (e.g., ITK)

Ideal for medicinal chemistry teams developing next-generation kinase inhibitors where selectivity is paramount. The saturated core provides a distinct conformational advantage over planar aromatic alternatives, as evidenced by X-ray crystallography studies showing access to a unique selectivity pocket in ITK [1]. Researchers should procure this compound to synthesize focused libraries exploring vectors from the 6-amine position to exploit this binding mode.

Lead-Optimization for Antiparasitic Agents (Leishmaniasis)

Suitable for projects focused on neglected tropical diseases. The tetrahydroindazol-6-amine scaffold is a validated starting point for developing novel antileishmanial agents [2]. Its procurement is justified for synthesizing analogs designed to interact with the protozoan Hsp90 orthologue, a strategy with published proof-of-concept for this class.

CNS Drug Discovery for Sigma Receptor Modulation

Recommended for neuroscience research programs targeting sigma-2 receptors for applications in cancer, neurodegenerative disease, or neuropsychiatric disorders. The tetrahydroindazole core is a known pharmacophore for potent and selective sigma-2 ligands [3]. Procuring this compound enables the rapid synthesis of derivatives to probe CNS target engagement and develop new chemical entities.

Negative Control for Dihydroorotase-Related Assays

An optimal choice for researchers requiring a structurally related but functionally inert compound for studies of pyrimidine metabolism. Its weak inhibitory activity against dihydroorotase (IC50 = 1 mM) [4] makes it a suitable negative control or a non-interfering scaffold when the assay readout must not be confounded by enzyme inhibition in this pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4,5,6,7-tetrahydro-1H-indazol-6-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.